![molecular formula C16H14N2O3 B14357017 1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one CAS No. 93460-45-8](/img/structure/B14357017.png)
1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one is a complex organic compound with a unique bicyclic structure.
準備方法
The synthesis of 1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one typically involves organocatalyzed asymmetric Michael additions of substituted tri-ketopiperazines to enones. This reaction is followed by further modifications, such as ring-opening manipulations, to deliver the desired product . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yield and enantiomeric purity.
化学反応の分析
1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in the biological activity of the target, making it useful in medicinal chemistry .
類似化合物との比較
1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one can be compared with other diazabicyclo[2.2.1]heptane derivatives, such as:
2,4-Diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptane: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptane: Similar structure but lacks the ketone group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
93460-45-8 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
1-methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one |
InChI |
InChI=1S/C16H14N2O3/c1-15-14(19)20-16(17-15,12-8-4-2-5-9-12)21-18(15)13-10-6-3-7-11-13/h2-11,17H,1H3 |
InChIキー |
XPHYNQGEVDEWEI-UHFFFAOYSA-N |
正規SMILES |
CC12C(=O)OC(N1)(ON2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
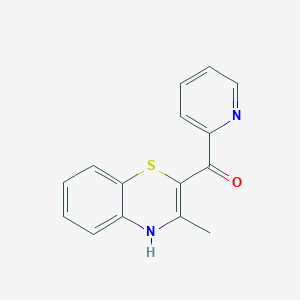

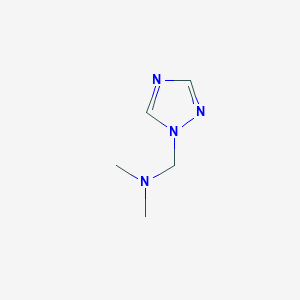
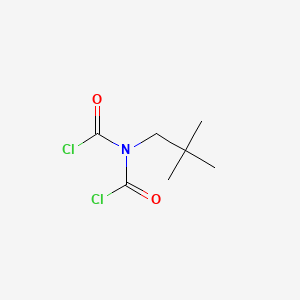
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
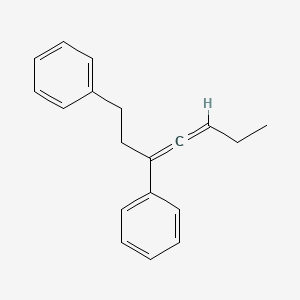
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
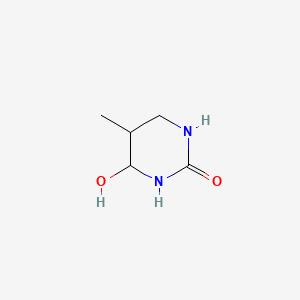
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
